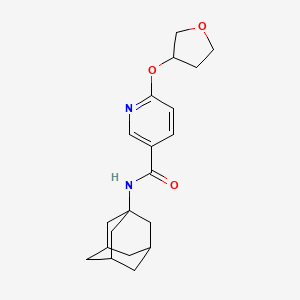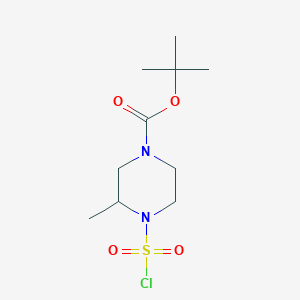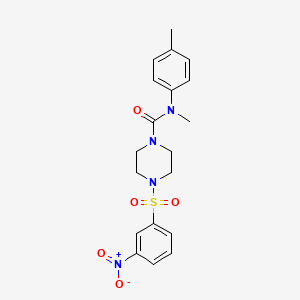![molecular formula C18H19Cl2N3O B3020075 3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide CAS No. 1259176-47-0](/img/structure/B3020075.png)
3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide, commonly known as CYC116, is a novel inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division and mitosis. CYC116 has been shown to have significant anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mechanism of Action
CYC116 inhibits the activity of Aurora kinases, which are critical regulators of cell division and mitosis. By inhibiting Aurora kinases, CYC116 disrupts the normal process of cell division and induces cell death in cancer cells.
Biochemical and physiological effects:
CYC116 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. CYC116 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of CYC116 in lab experiments is its specificity for Aurora kinases, which makes it a valuable tool for studying the role of these kinases in cancer biology. However, one limitation of CYC116 is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on CYC116. These include:
1. Further preclinical studies to better understand the mechanism of action of CYC116 and its effects on cancer cells.
2. Clinical trials to evaluate the safety and efficacy of CYC116 in humans, particularly in combination with other chemotherapeutic agents.
3. Studies to identify biomarkers that can predict response to CYC116 and guide patient selection for clinical trials.
4. Development of new formulations of CYC116 with improved solubility and pharmacokinetic properties.
5. Studies to evaluate the potential use of CYC116 in combination with immunotherapeutic agents for the treatment of cancer.
In conclusion, CYC116 is a promising new inhibitor of Aurora kinases with significant anti-tumor activity in preclinical studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of CYC116 involves several steps, including the reaction of 3,6-dichloropyridine-2-carboxylic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with 4-aminophenylboronic acid to yield the final product, CYC116.
Scientific Research Applications
CYC116 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, CYC116 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
properties
IUPAC Name |
3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-10-11-16(20)23-17(15)18(24)22-14-8-6-13(7-9-14)21-12-4-2-1-3-5-12/h6-12,21H,1-5H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPNHIFDXNXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide](/img/structure/B3019992.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B3019994.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019997.png)


![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3020001.png)
![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3020003.png)

![ethyl 4-(2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3020005.png)
![2-Chloro-3-[(2-pyridinylmethyl)amino]naphthoquinone](/img/structure/B3020008.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B3020011.png)
![N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020014.png)